![molecular formula C8H14ClN B2560494 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride CAS No. 2418671-93-7](/img/structure/B2560494.png)
1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride belongs, is often achieved through solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis
The molecular weight of 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride is 159.66.Chemical Reactions Analysis
Propargylamines are versatile compounds with numerous applications. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .Applications De Recherche Scientifique
Neurodegenerative Disorders
Propargylamine derivatives, including pargyline, rasagiline, and selegiline, are used in the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. These compounds act as monoamine oxidase inhibitors (MAOIs) and exhibit antiapoptotic functions. For instance, selegiline (also known as (-)-deprenyl) has neuroprotective effects and stabilizes mitochondrial membranes .
Cardiovascular Complications and Diabetes
Pargyline, an irreversible selective MAO-B inhibitor, is employed not only for neurodegenerative diseases but also for treating type 1 diabetes and associated cardiovascular complications. Its inhibitory properties extend to proline-5-carboxylate reductase-1 (PYCR1), making it relevant for cancer treatments .
Lysine-Specific Demethylase Inhibition
Pargyline inhibits lysine-specific demethylase-1 (LSD-1). When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .
Rasagiline for Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) is another MAO-B inhibitor effective in treating Parkinson’s disease. Its neuroprotective effects are independent of MAO-B inhibition and involve reducing oxidative stress and stabilizing mitochondrial membranes. Rasagiline can be used as monotherapy or in conjunction with levodopa for Parkinson’s treatment .
Anti-Alzheimer’s Activities
Rasagiline hybrid molecules have demonstrated anti-Alzheimer’s disease activities. These compounds hold promise for managing cognitive decline and memory impairment associated with Alzheimer’s disease .
Electrocatalysis and Amorphous Materials
While specific research on EN300-26690440 is limited, amorphous materials with “dangling bonds” have been explored for electrocatalytic reactions. These materials, including polymetallic amorphous compounds, improve electrochemical performance. Further studies may reveal additional applications for EN300-26690440 in this context .
Propriétés
IUPAC Name |
1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQFNDUBOWMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#C)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.